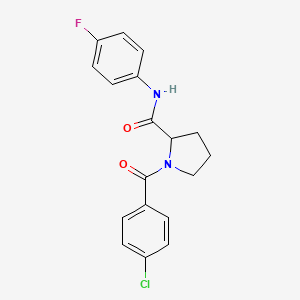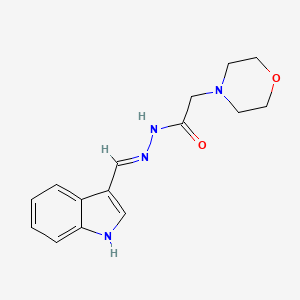
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound belongs to the class of proline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. The compound has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. The compound has also been found to reduce the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. The compound has also been found to exhibit good bioavailability and pharmacokinetic properties. However, the limitations of this compound include its potential toxicity and lack of selectivity for specific targets.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide. One direction is to investigate its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify specific targets for drug development. Additionally, future research could focus on developing more selective analogs of this compound to minimize potential toxicity and improve its efficacy.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is a promising compound for drug development. It has shown anticonvulsant, analgesic, and anti-inflammatory activities in animal models and has potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more selective analogs with improved efficacy and safety.
Métodos De Síntesis
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide can be synthesized using various methods, including the reaction of proline with 4-chlorobenzoyl chloride and 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has been studied for its potential applications in drug development. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. The compound has also shown promising results in the treatment of neuropathic pain and epilepsy.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-5-3-12(4-6-13)18(24)22-11-1-2-16(22)17(23)21-15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFICYXFVXJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![N-(2-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078278.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)